3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine
Overview
Description
“3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine” is a chemical compound with the CAS Number: 1220027-58-6 . It’s a derivative of azetidine, a four-membered heterocyclic compound containing a nitrogen atom .
Molecular Structure Analysis
The InChI code for a similar compound, “3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine”, is1S/C14H20ClNO.ClH/c1-3-10(2)11-4-5-14(13(15)8-11)17-12-6-7-16-9-12;/h4-5,8,10,12,16H,3,6-7,9H2,1-2H3;1H
. This provides a detailed description of the molecular structure.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Azetidines, including compounds like 3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine, are important in medicinal chemistry. Their synthesis often involves methods that efficiently access these compounds due to their privileged motif in drug design. For example, Gregson et al. (2021) described divergent strain-release reactions of azabicyclo[1.1.0]butyl carbinols to produce keto 1,3,3‐substituted azetidines and spiroepoxy azetidines, showcasing the versatility of azetidine synthesis (Gregson, Noble, & Aggarwal, 2021). Similarly, Fawcett et al. (2019) developed a modular construction method for azetidines, highlighting their importance in pharmaceuticals (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).
Antioxidant Activity
Azetidines and their derivatives also demonstrate potential in antioxidant activity. Nagavolu et al. (2017) investigated Schiff bases and azetidines derived from phenyl urea for their in-vitro antioxidant capabilities, suggesting possible therapeutic applications (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
Catalytic and Synthetic Applications
Shi and Jiang (1999) explored chiral C2-symmetric 2,4-disubstituted azetidines as ligands in the addition of diethylzinc to aldehydes, indicating their utility in catalytic processes (Shi & Jiang, 1999). Additionally, Ji, Wojtas, and Lopchuk (2018) presented an improved synthesis of protected 3-haloazetidines, essential building blocks in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).
Biochemical Studies
In biochemical research, azetidines like this compound can be used to study protein conformation and metabolism. Verbruggen et al. (1992) synthesized azetidine-2‐carboxylic acid for use in studying proline metabolism in plants and bacteria, which could be applied to similar azetidine compounds (Verbruggen, van Montagu, & Messens, 1992).
Future Directions
Azetidines are considered important in organic synthesis and medicinal chemistry due to their ubiquity in natural products. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on the synthesis, reactivity, and application of azetidines .
properties
IUPAC Name |
3-(4-butan-2-yl-2-chlorophenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-9(2)10-4-5-13(12(14)6-10)16-11-7-15-8-11/h4-6,9,11,15H,3,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTMMSXQQLRMMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OC2CNC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244582 | |
Record name | 3-[2-Chloro-4-(1-methylpropyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220027-58-6 | |
Record name | 3-[2-Chloro-4-(1-methylpropyl)phenoxy]azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-Chloro-4-(1-methylpropyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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